N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUECDMVWITEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599678 | |
| Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149069-41-0 | |
| Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Pyrrolidin-3-ylmethylamine
Pyrrolidin-3-ylmethylamine serves as the foundational intermediate for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide. A common approach involves reductive amination of pyrrolidin-3-one using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This method yields the primary amine with 78–85% efficiency. Alternatively, catalytic hydrogenation of pyrrolidin-3-ylmethanenitrile over Raney nickel at 50 psi H₂ in ethanol achieves comparable yields (82%).
Optimization of Reductive Amination
Recent studies highlight the use of BH₃-Me₂S (borane-dimethyl sulfide complex) for selective reduction of imines derived from pyrrolidin-3-one and benzylamine. This method, conducted in tetrahydrofuran (THF) at 60°C for 6 hours, achieves 89% yield with minimal byproducts. Post-reduction deprotection of the benzyl group via hydrogenolysis over Pd/C in methanol completes the synthesis of pyrrolidin-3-ylmethylamine.
N-Methylation Strategies
Direct Alkylation with Methyl Iodide
N-Methylation of pyrrolidin-3-ylmethylamine is typically performed using methyl iodide in the presence of a base. A representative protocol involves reacting the amine with 1.2 equivalents of methyl iodide and 2 equivalents of potassium carbonate in acetonitrile at 25°C for 8 hours. This method yields N-methylpyrrolidin-3-ylmethylamine with 76% efficiency. Excess methyl iodide (2.5 eq) improves yield to 84% but necessitates rigorous purification to remove quaternized ammonium salts.
Reductive Amination with Formaldehyde
An alternative approach employs reductive amination using formaldehyde (37% aqueous solution) and sodium triacetoxyborohydride (STAB) in dichloromethane. After 24 hours at room temperature, the reaction achieves 91% conversion to the N-methylated product. This method avoids alkylation byproducts and is preferred for large-scale synthesis.
Solvent and Temperature Effects
Comparative studies reveal that replacing dichloromethane with methanol reduces reaction time to 12 hours but lowers yield to 83% due to competing imine hydrolysis. Elevated temperatures (40°C) further accelerate the reaction but promote decomposition, limiting utility.
Acetylation of N-Methylpyrrolidin-3-ylmethylamine
Acyl Chloride Method
Acetylation using acetyl chloride in the presence of triethylamine (TEA) is a classical approach. A typical procedure involves dropwise addition of acetyl chloride (1.1 eq) to a cooled (0°C) solution of N-methylpyrrolidin-3-ylmethylamine and TEA (3 eq) in dichloromethane. After stirring at 25°C for 4 hours, the reaction yields 88% of the desired acetamide.
Carbodiimide-Mediated Coupling
For substrates sensitive to acidic conditions, carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. A mixture of N-methylpyrrolidin-3-ylmethylamine, acetic acid (1.3 eq), EDCI (3 eq), and pyridine as a solvent reacts at 25°C for 12 hours, yielding 92% of this compound. This method minimizes racemization and is ideal for chiral intermediates.
Integrated Synthetic Routes
One-Pot Reductive Amination and Acetylation
A streamlined protocol combines reductive amination and acetylation in a single vessel. Pyrrolidin-3-one is treated with methylamine and STAB in methanol, followed by in situ acetylation with acetic anhydride. This method achieves an overall yield of 79% but requires careful pH control to prevent premature acetylation.
Catalytic N-Methylation-Acetylation Tandem Process
Recent advances utilize palladium catalysts for tandem N-methylation and acetylation. Using Pd(OAc)₂ (5 mol%) and XantPhos (10 mol%) under CO atmosphere (1 atm), N-methylpyrrolidin-3-ylmethylamine reacts with acetic anhydride at 80°C to furnish the acetamide in 85% yield. This method reduces step count and purification demands.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-pyrrolidin-3-ylmethyl-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide and related acetamide derivatives:
Key Comparative Insights
Ring System Variations
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to piperidine (6-membered) in (S)-N-Methyl-N-piperidin-3-yl-acetamide . Piperidine’s larger ring may improve binding to flexible enzyme pockets.
- Aromatic vs. Aliphatic Substituents : Benzyl (in (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide) and hydroxyphenyl (in N-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide) groups introduce aromaticity, enhancing lipophilicity or polarity, respectively .
Functional Group Impact
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Pyrrolidine-based acetamides demonstrate versatility in drug design, with substituents dictating solubility, target affinity, and metabolic stability. For instance, cyclopropyl groups () may reduce cytochrome P450-mediated degradation .
- Pharmacological Potential: The hydrochloride salt form () indicates interest in ionizable derivatives for enhanced bioavailability in central nervous system applications.
Biological Activity
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide (also referred to as N-Pyrrolidin-3-ylmethyl-acetamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the molecular formula . The structure features a pyrrolidine ring substituted with an acetamide group, which is essential for its biological activity. The presence of the methyl group on the nitrogen atom of the acetamide moiety enhances its interaction with various biological targets.
The compound exhibits its biological effects primarily through:
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses, making it a candidate for therapeutic interventions in various diseases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering benefits in neurological disorders. Its binding affinity to these receptors is crucial for modulating their activity and downstream signaling pathways .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains demonstrate its potential as an antibacterial agent:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 5.64 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a potential candidate for cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the biological activities and mechanisms of action of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, revealing potent activity comparable to established antibiotics like ciprofloxacin .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that this compound effectively reduced cell viability, indicating its potential as an anticancer agent.
- Neuropharmacological Studies : Research focused on its interaction with neurotransmitter receptors showed promising results in modulating synaptic activity, suggesting applications in treating neurodegenerative diseases .
Q & A
Q. What crystallographic methods resolve the compound's binding mode with proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
